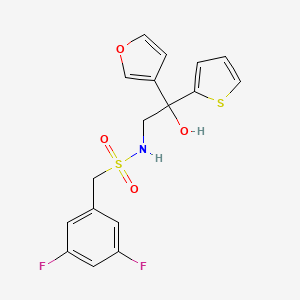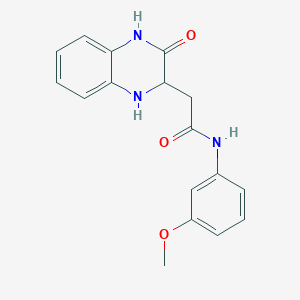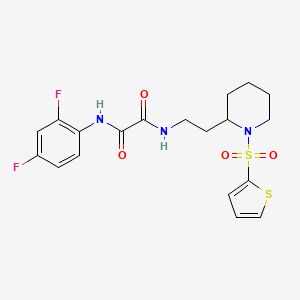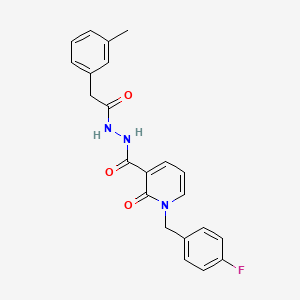
2-(Piperidin-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-yl)benzamide hydrochloride is a small molecule compound . It belongs to the category of benzamide analogs.
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.73 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the compound with substantial anti-acetylcholinesterase (anti-AChE) activity. This compound showed affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Potential Antipsychotic Agents
Another study synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. The derivatives exhibited potent in vivo activities and were selected for further evaluation as potential backup compounds to the original molecule (Norman et al., 1996).
Antibacterial Activity of Metal Complexes
Metal complexes of new benzamides showed promising in vitro antibacterial activity against various bacterial strains, with copper complexes exhibiting better activities than the free ligands and standard ampicillin (Khatiwora et al., 2013).
Novel Serotonin 4 Receptor Agonist
The design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists were explored for their potential to treat gastrointestinal motility disorders. Some compounds showed improved oral bioavailability and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).
Opioid Mechanisms and Analgesia
Research on δ-opioid agonists, including N,N-diethyl derivatives, showed good oral bioavailability and analgesic effects in mice, suggesting potential for chronic pain treatment. The analgesic effects were mediated by δ-opioid receptors, with a significant contribution from receptors on peripheral neurons (Nozaki et al., 2012).
Anti-Fatigue Effects of Benzamide Derivatives
A study synthesized benzamide derivatives and evaluated their anti-fatigue effects in mice. The swimming times to exhaustion were significantly longer for some groups compared to the caffeine group, suggesting enhanced forced swimming capacity and potential anti-fatigue effects (Wu et al., 2014).
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-3-yl)benzamide hydrochloride, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for 2-(Piperidin-3-yl)benzamide hydrochloride was not found, general safety measures for similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Piperidines, including 2-(Piperidin-3-yl)benzamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDRVZJORWNTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)
![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)






![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
